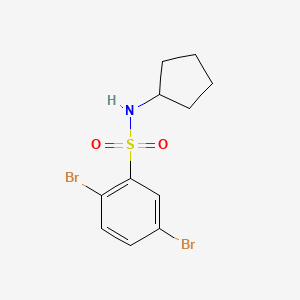

2,5-dibromo-N-cyclopentylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

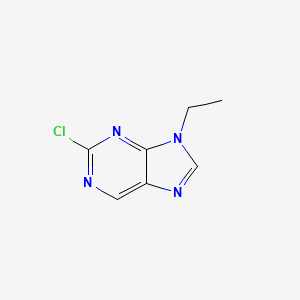

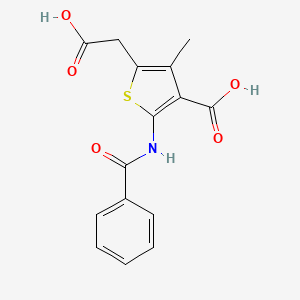

Le 2,5-dibromo-N-cyclopentylbenzènesulfonamide est un composé organique de formule moléculaire C11H13Br2NO2S. Ce composé se caractérise par la présence de deux atomes de brome liés au cycle benzénique, d’un groupe cyclopentyle lié à l’atome d’azote et d’un groupe sulfonamide. Il est utilisé dans diverses réactions chimiques et a des applications en recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2,5-dibromo-N-cyclopentylbenzènesulfonamide implique généralement les étapes suivantes :

-

Bromation du cycle benzénique : : La matière première, le benzène, subit une bromation pour introduire des atomes de brome aux positions 2 et 5. Cela peut être réalisé en utilisant du brome (Br2) en présence d’un catalyseur tel que le fer (Fe) ou le bromure d’aluminium (AlBr3).

-

Sulfonation : : Le dibromobenzène est ensuite soumis à une sulfonation à l’aide d’acide chlorosulfonique (ClSO3H) pour introduire le groupe chlorure de sulfonyle.

-

Amination : : L’intermédiaire chlorure de sulfonyle est réagi avec la cyclopentylamine pour former le produit final, le 2,5-dibromo-N-cyclopentylbenzènesulfonamide. Cette étape nécessite généralement une base telle que la triéthylamine (Et3N) pour neutraliser l’acide chlorhydrique formé pendant la réaction.

Méthodes de production industrielle

La production industrielle du 2,5-dibromo-N-cyclopentylbenzènesulfonamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réacteurs à flux continu : Pour garantir une qualité et un rendement constants, des réacteurs à flux continu sont utilisés pour les étapes de bromation et de sulfonation.

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,5-dibromo-N-cyclopentylbenzènesulfonamide subit diverses réactions chimiques, notamment :

Substitution nucléophile : Les atomes de brome peuvent être remplacés par des nucléophiles tels que les amines, les thiols ou les alcoolates.

Réduction : Le groupe sulfonamide peut être réduit en amine à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4).

Oxydation : Le composé peut subir des réactions d’oxydation pour former des acides sulfoniques ou des chlorures de sulfonyle.

Réactifs et conditions courants

Substitution nucléophile : Réactifs comme le méthylate de sodium (NaOMe) ou le thiolate de potassium (KSR) dans des solvants aprotiques polaires tels que la diméthylformamide (DMF).

Réduction : Hydrure de lithium et d’aluminium (LiAlH4) dans l’éther anhydre.

Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en conditions acides.

Principaux produits

Substitution nucléophile : Benzènesulfonamides substitués.

Réduction : Dérivés de la cyclopentylamine.

Oxydation : Acides sulfoniques ou chlorures de sulfonyle.

4. Applications de la recherche scientifique

Le 2,5-dibromo-N-cyclopentylbenzènesulfonamide a des applications diverses en recherche scientifique :

Chimie : Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.

Biologie : Enquête sur son potentiel en tant qu’inhibiteur enzymatique ou en tant que ligand dans des tests biochimiques.

Médecine : Explorez ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

2,5-Dibromo-N-cyclopentylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action du 2,5-dibromo-N-cyclopentylbenzènesulfonamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les atomes de brome et le groupe sulfonamide jouent un rôle crucial dans la liaison aux sites actifs des enzymes, inhibant ainsi leur activité. Le groupe cyclopentyle améliore la lipophilie du composé, facilitant son interaction avec les poches hydrophobes des protéines.

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-Dibromobenzènesulfonamide : Ne contient pas le groupe cyclopentyle, ce qui le rend moins lipophile.

N-Cyclopentylbenzènesulfonamide : Ne contient pas d’atomes de brome, ce qui entraîne une réactivité différente.

2,5-Dichloro-N-cyclopentylbenzènesulfonamide : Des atomes de chlore au lieu du brome, conduisant à des effets électroniques différents.

Unicité

Le 2,5-dibromo-N-cyclopentylbenzènesulfonamide est unique en raison de la combinaison d’atomes de brome, d’un groupe cyclopentyle et d’un groupe sulfonamide. Cette structure unique confère une réactivité et une activité biologique spécifiques, ce qui la rend précieuse dans diverses applications de recherche et industrielles.

Propriétés

Formule moléculaire |

C11H13Br2NO2S |

|---|---|

Poids moléculaire |

383.10 g/mol |

Nom IUPAC |

2,5-dibromo-N-cyclopentylbenzenesulfonamide |

InChI |

InChI=1S/C11H13Br2NO2S/c12-8-5-6-10(13)11(7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |

Clé InChI |

HHHDXDZGVWJSLR-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)

![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)

![1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-](/img/structure/B12117649.png)

![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)

![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)